2-methyl-4-(3-pyridinylmethylene)-5(4H)-oxazolone

Übersicht

Beschreibung

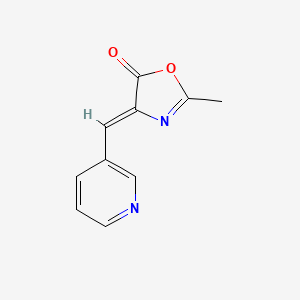

2-methyl-4-(3-pyridinylmethylene)-5(4H)-oxazolone is an organic compound that belongs to the class of oxazolones. This compound is characterized by the presence of a pyridine ring attached to a methylene group, which is further connected to an oxazolone ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(3-pyridinylmethylene)-5(4H)-oxazolone typically involves the condensation of 2-methyl-5(4H)-oxazolone with 3-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-4-(3-pyridinylmethylene)-5(4H)-oxazolone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring or the oxazolone ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction may produce pyridine-methylene-oxazolidinone derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Dipeptidyl Peptidase Inhibition

One of the primary applications of 2-methyl-4-(3-pyridinylmethylene)-5(4H)-oxazolone is as an inhibitor of dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme involved in glucose metabolism, and its inhibition has significant implications for the treatment of type 2 diabetes mellitus. Compounds that inhibit DPP-IV can enhance the levels of incretin hormones, leading to improved glycemic control and reduced blood sugar levels .

1.2 Neuroprotective Properties

Recent studies have indicated that derivatives of oxazolones, including this compound, may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where modulation of pathways involving death-associated protein kinase (DAPK) could mitigate neuronal cell death and synaptic degeneration .

1.3 Anticancer Activity

There is emerging evidence that oxazolone derivatives possess anticancer properties. The ability to inhibit certain kinases involved in cancer progression makes these compounds attractive candidates for further investigation in oncology . The specific mechanisms by which this compound exerts its effects are still under study but may involve modulation of cell signaling pathways critical for tumor growth.

Synthetic Organic Chemistry Applications

2.1 Synthesis of Heterocycles

Oxazolones are valuable intermediates in organic synthesis, particularly for the construction of heterocyclic compounds. The unique reactivity of the oxazolone ring allows for various transformations that lead to the formation of amino acids and other biologically relevant scaffolds .

2.2 Diversity-Oriented Synthesis

The compound serves as a versatile building block in diversity-oriented synthesis (DOS), enabling chemists to explore a wide range of structurally diverse compounds efficiently. This approach facilitates the discovery of new drugs by allowing rapid synthesis and screening of multiple analogs derived from a single precursor .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-methyl-4-(3-pyridinylmethylene)-5(4H)-oxazolone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-methyl-4-(2-pyridinylmethylene)-5(4H)-oxazolone

- 2-methyl-4-(4-pyridinylmethylene)-5(4H)-oxazolone

- 2-methyl-4-(3-quinolinylmethylene)-5(4H)-oxazolone

Uniqueness

2-methyl-4-(3-pyridinylmethylene)-5(4H)-oxazolone is unique due to the specific positioning of the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

2-Methyl-4-(3-pyridinylmethylene)-5(4H)-oxazolone is a compound belonging to the oxazolone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes a pyridine ring that contributes to its biological properties, particularly in terms of interaction with biological targets.

Antioxidant Activity

Research has demonstrated that oxazolones, including this compound, exhibit significant antioxidant properties. For instance, compounds in the oxazolone category have shown an average inhibition of lipid peroxidation of approximately 86.5% in certain studies, indicating their potential as effective antioxidants .

| Compound | Average Inhibition (%) |

|---|---|

| 2a | 91 |

| 2b | 81 |

| 2c | 86.5 |

| 2d | 74 |

Anti-inflammatory Activity

In vitro studies have indicated that derivatives of oxazolones can inhibit lipoxygenase (LOX) activity, contributing to their anti-inflammatory effects. For example, the bisbenzamide derivative 4c was identified as a potent LOX inhibitor with an IC50 value of 41 µM . The anti-inflammatory potential is further supported by findings that these compounds can reduce carrageenan-induced paw edema and nociceptive responses in animal models .

Analgesic Effects

The analgesic activity of oxazolones has been assessed using various pharmacological tests. In particular, the writhing test and hot plate test have shown that certain derivatives possess significant analgesic properties without exhibiting acute toxicity in tested animal models . This suggests a favorable safety profile for further development as pain management agents.

Study on Lipoxygenase Inhibition

A study focused on the inhibition of soybean lipoxygenase by several oxazolone derivatives found that while some compounds exhibited low inhibition at higher concentrations (e.g., 28% inhibition at 100 µM ), others showed promising results with IC50 values indicating effective inhibition . This highlights the variability in activity among different structural modifications within the oxazolone class.

Toxicity Assessment

An acute toxicity study conducted according to OECD guidelines revealed that new oxazol-5(4H)-one derivatives, including those related to this compound, did not demonstrate lethal effects or significant histopathological changes in preserved organs from treated mice. This finding underscores the potential for these compounds to be developed as therapeutic agents with minimal side effects .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of this compound against various molecular targets involved in inflammation and pain pathways. These studies suggest that specific substituents on the oxazolone ring enhance binding interactions, which may correlate with increased biological activity .

Eigenschaften

IUPAC Name |

(4Z)-2-methyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-12-9(10(13)14-7)5-8-3-2-4-11-6-8/h2-6H,1H3/b9-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONMGLBZOWLFBG-UITAMQMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=CN=CC=C2)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=N/C(=C\C2=CN=CC=C2)/C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.